molecular formula C16H25NO4 B6219638 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2763750-55-4

3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6219638
CAS No.: 2763750-55-4
M. Wt: 295.4
InChI Key:
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Description

3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a bicyclic framework with a cyclobutyl group and a tert-butoxy carbonyl moiety, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is to use a cyclobutyl precursor, which undergoes a series of reactions to introduce the tert-butoxy carbonyl group and the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of carbonyl groups to alcohols.

  • Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and to develop inhibitors for specific enzymes. Its structural complexity makes it an ideal candidate for probing biological systems.

Medicine

In the field of medicine, derivatives of this compound may be explored for their therapeutic potential. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be utilized in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: : Lacks the cyclobutyl group.

  • 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: : Lacks the tert-butoxy carbonyl group.

Uniqueness

The presence of both the cyclobutyl group and the tert-butoxy carbonyl group in 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid distinguishes it from similar compounds. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2763750-55-4

Molecular Formula

C16H25NO4

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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